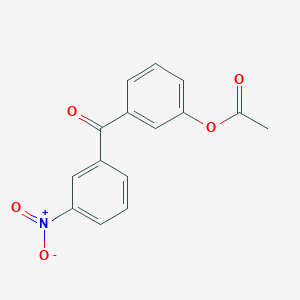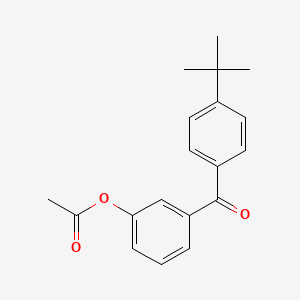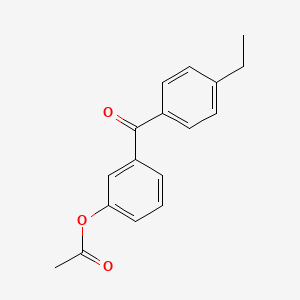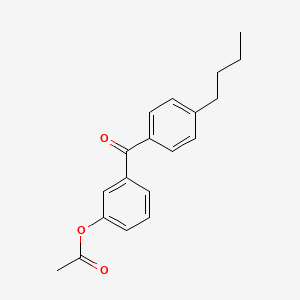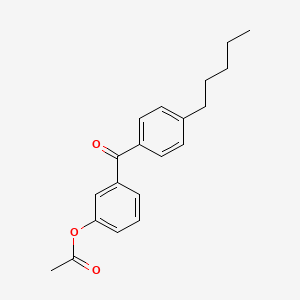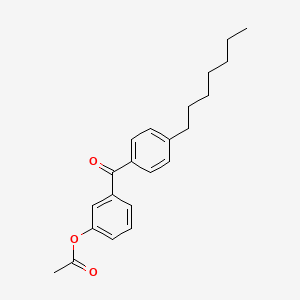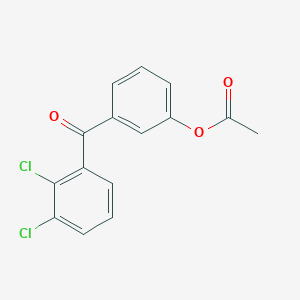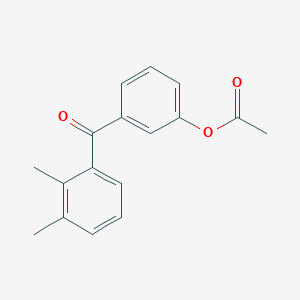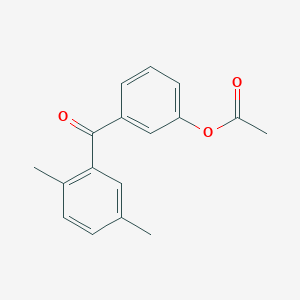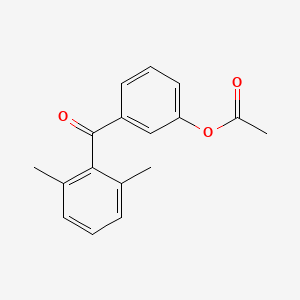
2-Bromo-4'-(ethylthio)benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4'-(ethylthio)benzophenone (2-BET) is an organic compound belonging to the class of benzophenones. This compound is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a photosensitizer in photochemistry. 2-BET is a versatile compound and has been used in a variety of scientific research applications, including the synthesis of new molecules, the study of the mechanism of action, the biochemical and physiological effects, and the advantages and limitations in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Generation of Isobenzofurans : 2-Bromo-4'-(ethylthio)benzophenone, similar to other bromobenzophenones, can be involved in reactions that generate isobenzofurans, which are intermediates in the synthesis of various organic compounds. Faragher and Gilchrist (1976) demonstrated that 2-(bromomethyl)benzophenone, a related compound, when heated with olefinic or acetylenic dienophiles, can form naphthalene derivatives, suggesting a potential pathway for the synthesis of complex organic molecules (Faragher & Gilchrist, 1976).
Photoinitiators and Cross-Linking Agents : Benzophenone derivatives have been used to prepare photoinitiators and photo-cleavable protein cross-linking agents. This suggests potential applications in acrylate polymerization and in the creation of materials with specific properties, as discussed by Sibi (2000) (Sibi, 2000).
Synthesis of Fluorescent Materials : A study by Zuo-qi (2015) on 1-Bromo-4-(2,2-diphenylvinyl)benzene, a compound structurally related to this compound, shows the potential for synthesizing materials with unique fluorescence properties, which could be relevant in the development of optical materials and sensors (Zuo-qi, 2015).
Catalytic Applications
- Use in Palladium-Catalyzed Reactions : Benzophenone derivatives have been explored in the context of palladium-catalyzed reactions. Atla et al. (2009) reported on the use of cyclopalladated complexes involving benzophenone derivatives in Heck arylation, indicating a potential role in organic synthesis, particularly in the pharmaceutical industry (Atla et al., 2009).
Biochemical and Medical Applications
Carbonic Anhydrase Inhibition : Balaydın et al. (2012) synthesized and studied bromophenol derivatives, including those derived from bromobenzophenones, for their ability to inhibit human carbonic anhydrase II, an enzyme target in treating various diseases (Balaydın et al., 2012).
Antitumor Properties : Prabhakar et al. (2006) demonstrated that substituted benzophenone analogues exhibit anti-tumor effects in Ehrlich ascites tumor cells. This suggests the potential of benzophenone derivatives in cancer research and treatment (Prabhakar et al., 2006).
Photophysical and Material Science Applications
- Study of Vibrational Spectra and Macroscopic Properties : Babkov et al. (2008) investigated the impact of bromine substitution in benzophenone derivatives on their vibrational spectra and macroscopic properties, indicating relevance in material science and molecular engineering (Babkov et al., 2008).
Propiedades
IUPAC Name |
(2-bromophenyl)-(4-ethylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrOS/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADICNTWFPGVJRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



